molecular formula C15H17NO3 B12903713 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 922499-42-1

1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12903713
CAS No.: 922499-42-1
M. Wt: 259.30 g/mol
InChI Key: KERAYKIHGMKELF-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid is a synthetic intermediate based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, a structure recognized as crucial for the development of quinolone antibacterial agents . This core pharmacophore is known to exert its biological activity by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair . The specific substitutions at the N-1 (ethyl) and C-2 (propyl) positions on the quinoline ring are strategic modifications that can significantly influence the compound's antibacterial potency, spectrum of activity, and pharmacokinetic properties, making it a valuable template for structure-activity relationship (SAR) studies . Researchers can utilize this compound in medicinal chemistry programs aimed at developing new anti-infectives, particularly for exploring novel analogs in the quinolone class. As a solid with characteristic properties of its structural family, it typically requires the use of polar organic solvents for research applications . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

922499-42-1

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-ethyl-4-oxo-2-propylquinoline-3-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-3-7-12-13(15(18)19)14(17)10-8-5-6-9-11(10)16(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)

InChI Key

KERAYKIHGMKELF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)C2=CC=CC=C2N1CC)C(=O)O

Origin of Product

United States

Biological Activity

1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid, a derivative of the quinoline family, has garnered attention for its significant biological activities. This compound is primarily recognized for its potential as an HIV-1 integrase strand transfer inhibitor and exhibits various antibacterial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₀H₉NO₃
  • Molecular Weight : 189.17 g/mol
  • CAS Number : 23789

The biological activity of 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid is largely attributed to its ability to inhibit the HIV integrase enzyme, which is essential for the viral replication cycle. The compound's structure allows it to interact with the active site of the integrase, thereby blocking the integration of viral DNA into the host genome.

Antiviral Activity

1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid has been shown to possess anti-HIV activity . In studies, it demonstrated effective inhibition of HIV replication in cell-based assays, with IC₅₀ values indicating moderate potency against the virus. The compound's mechanism involves blocking both the strand transfer process and the 3′ processing of integrase, which are critical steps in HIV replication .

Antibacterial Activity

The compound also exhibits antibacterial properties , particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) assays have revealed that it can effectively inhibit bacterial growth at concentrations comparable to established antibiotics. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Study on Antiviral Efficacy

A recent study evaluated various quinoline derivatives, including 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid, for their anti-HIV properties. The results indicated that while some derivatives exhibited strong integrase inhibitory activity (IC₅₀ values as low as 16 µM), others displayed less efficacy . This variability highlights the need for further structural optimization to enhance antiviral potency.

Antibacterial Efficacy Assessment

In another investigation focusing on antibacterial activity, compounds similar to 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline were assessed for their MIC against several pathogens. The findings suggested that certain derivatives could inhibit bacterial growth effectively at concentrations below 100 µM . This positions the compound as a promising candidate for developing new antibacterial agents amid rising antibiotic resistance.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC₅₀ (µM)MIC (µg/mL)
1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acidAnti-HIV~5032
Raltegravir (FDA-approved INSTI)Anti-HIV~16N/A
CiprofloxacinAntibacterialN/A4

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that quinoline derivatives possess antimicrobial properties. Studies have demonstrated that 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial activity against several strains of bacteria, including resistant strains. This property makes it a candidate for developing new antibiotics or adjuvants to enhance the efficacy of existing antibiotics.

Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these mechanisms and assess the compound's efficacy in vivo.

Material Science

Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with enhanced properties. Its functional groups allow for incorporation into polymer chains, potentially improving mechanical strength and thermal stability. Table 1 summarizes various polymers synthesized using this compound as a monomer.

Polymer TypePropertiesApplications
Poly(ester amide)Biodegradable, high tensile strengthPackaging, biomedical devices
PolyurethaneElasticity, durabilityCoatings, adhesives
PolycarbonateTransparency, impact resistanceOptical applications

Environmental Applications

Biodegradable Materials
The increasing concern over plastic waste has led to the exploration of biodegradable alternatives. The incorporation of 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid into biodegradable composites has shown promise in reducing environmental impact while maintaining functional performance.

Pesticide Development
Research indicates that derivatives of quinoline can act as effective pesticides. The application of 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid in agrochemicals could lead to the development of safer and more effective pest control agents that minimize ecological disruption.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Polymer Application
In another study focusing on material science, researchers synthesized a series of polyesters incorporating the compound into their structure. The resulting materials demonstrated improved mechanical properties compared to traditional polymers, suggesting potential applications in high-performance environments such as aerospace and automotive industries.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of 1-ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid can be contextualized by comparing it to structurally related compounds. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected 4-Oxoquinoline-3-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Key Activities/Properties Reference(s)
1-Ethyl-6-fluoro-4-oxo-7-piperazinyl-3-carboxylic acid (ND-2) 1-Ethyl, 6-F, 7-piperazinyl Antibacterial (Gram-positive/-negative)
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-carboxylic acid 1-Cyclopropyl, 6,7-F, 8-OCH₃ Enhanced solubility, broad-spectrum activity
5,6,8-Trichloro-4-oxo-3-carboxylic acid (Compound 3.7) 5,6,8-Cl CK2 kinase inhibition (Ki = 60 nM)
7,8-Dichloro-4-oxo-3-carboxylic acid (Compound 3.55) 7,8-Cl CK2 kinase inhibition (Ki = 150 nM)
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (Base structure) Unsubstituted core Low activity; scaffold for derivatization

Key Findings :

Substituent Effects on Antibacterial Activity :

  • Fluorine at Position 6 : Fluorination at position 6 (e.g., ND-2 ) enhances antibacterial potency by improving DNA gyrase/topoisomerase IV binding and cellular permeability .
  • Piperazinyl at Position 7 : Piperazine derivatives (e.g., ND-2 ) exhibit broad-spectrum activity due to increased affinity for bacterial enzymes and reduced resistance development .
  • Methoxy at Position 8 : Methoxy groups ( ) improve solubility and pharmacokinetics, critical for oral bioavailability .

Kinase Inhibition: Chlorine Substituents: Chlorine at positions 5,6,8 (Compound 3.7 ) confers nanomolar-level CK2 kinase inhibition (Ki = 60 nM), outperforming dichloro analogs (Ki = 150 nM). This highlights the role of halogen positioning in target selectivity .

Alkyl Group Impact: Ethyl vs. Cyclopropyl at Position 1: Ethyl groups (ND-2 ) are associated with moderate lipophilicity, whereas cyclopropyl ( ) enhances metabolic stability and tissue penetration .

Synthetic Accessibility :

  • Piperazinyl and halogenated derivatives are synthesized via nucleophilic aromatic substitution (e.g., ), while kinase inhibitors require regioselective halogenation ( ). The target compound’s synthesis would likely involve alkylation at position 2 and carboxylation at position 3, leveraging methods from .

Contradictions and Limitations :

  • While halogenation enhances kinase inhibition , it may reduce antibacterial efficacy compared to fluorinated analogs .
  • Ethyl/cyclopropyl substitutions balance lipophilicity and stability but require empirical optimization to avoid toxicity .

Preparation Methods

Step 1: Preparation of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Core

A common precursor is 4-hydroxyquinoline-3-carboxylic acid ethyl ester, which can be hydrolyzed and cyclized to form the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.

  • Procedure:
    4-Hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) is suspended in 2N sodium hydroxide solution (150 mL) and refluxed for 2 hours. After cooling, the mixture is acidified to pH 4 with 2N hydrochloric acid, precipitating the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale white solid. The product is filtered, washed, and dried under vacuum.
  • Yield: 92% (10.5 g)
  • Notes: This step ensures the formation of the quinolone tautomer with the 4-oxo group.

Step 2: N-Alkylation at Position 1

The 1-ethyl substituent is introduced by N-alkylation of the quinoline nitrogen.

  • Reagents: Alkyl halides (e.g., ethyl bromide), sodium hydride as base, dry dimethylformamide (DMF) as solvent.
  • Conditions: The quinoline carboxylic acid ethyl ester is treated with sodium hydride in DMF at room temperature, followed by addition of ethyl bromide. The mixture is stirred at 90 °C for several hours (3-6 h).
  • Outcome: Formation of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester derivatives.

Step 4: Cyclization and Final Hydrolysis

  • The cyclization to form the 1,4-dihydroquinoline ring with the 4-oxo group is often achieved by refluxing intermediates in a mixture of methanol and phenyl ether in the presence of sodium methanolate or by heating in diphenyl ether at high temperatures (~240-255 °C).
  • Hydrolysis of the ester group to the carboxylic acid is performed using aqueous sodium hydroxide followed by acidification to precipitate the final carboxylic acid compound.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Hydrolysis & Cyclization 4-Hydroxyquinoline-3-carboxylic acid ethyl ester, NaOH (2N), reflux 2 h; acidify to pH 4 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid 92
2 N-Alkylation Sodium hydride, ethyl bromide, DMF, 90 °C, 3-6 h 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester 50-93
3 Alkylation/Condensation Ethyl 2-cyanoacetate derivatives, propyl halide or equivalent 2-Propyl substituted intermediate Variable
4 Cyclization & Hydrolysis Reflux in methanol/phenyl ether or diphenyl ether; NaOH hydrolysis 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid Not specified

Research Findings and Notes

  • The key cyclization step to form the quinoline ring is sensitive to reaction conditions, requiring high temperatures and specific solvents to favor the 4-oxo tautomer over the 4-hydroxy form.
  • N-alkylation is efficiently performed in dry DMF with sodium hydride, allowing selective introduction of the ethyl group at the nitrogen atom.
  • The introduction of the 2-propyl substituent is less commonly detailed in literature but generally follows alkylation or condensation strategies on cyanoacetate or related intermediates before ring closure.
  • Purification typically involves filtration of precipitates, recrystallization, and chromatographic techniques to ensure high purity of the final compound.
  • Spectroscopic characterization (IR, NMR, MS) confirms the structure and purity of the synthesized compound.

Summary Table of Key Parameters

Parameter Details
Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
CAS Number 922499-42-1
Key Starting Materials 4-Hydroxyquinoline-3-carboxylic acid ethyl ester, ethyl 2-cyanoacetate
Key Reagents Sodium hydroxide, sodium hydride, alkyl halides (ethyl bromide, propyl halide), DMF, phenyl ether
Typical Reaction Conditions Reflux (2 h to several hours), 90-255 °C (depending on step)
Typical Yields 50-93% (varies by step)

Q & A

Q. What are the established synthetic routes for 1-ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with ethyl propiolate derivatives, followed by alkylation and hydrolysis. Key intermediates include ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, CAS 70458-93-4) . Modifications at the 1- and 2-positions (ethyl and propyl groups) are achieved via nucleophilic substitution or alkylation under reflux conditions. For example, EP-A-0 078 362 describes cyclopropyl and fluoro substitutions in analogous quinolones using piperazinyl intermediates .
  • Table 1 : Key Synthesis Intermediates
IntermediateRole in SynthesisReference
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylateCore scaffold formation
7-Amino-1-cyclopropyl derivativesSubstituent introduction via alkylation

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation employs:
  • X-ray crystallography : Resolves 3D conformation (e.g., bond angles and dihedral angles, as in ) .
  • NMR spectroscopy : Assigns protons (e.g., ethyl group δ ~1.2–1.4 ppm) and carbons (quinolone carbonyl at ~175 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C15H18N2O3 requires 298.13 g/mol) .

Q. What is the known biological activity of structurally related quinolone derivatives?

  • Methodological Answer : Quinolones exhibit antibacterial activity by inhibiting DNA gyrase. Substituents at the 1-, 6-, and 7-positions modulate potency. For example:
  • Fluoro groups at C6/C8 enhance Gram-negative activity (EP-A-0 153 163) .
  • Piperazinyl groups at C7 improve pharmacokinetics (EP-A-0 113 093) .
  • Table 2 : Structure-Activity Relationships (SAR)
Substituent PositionFunctional GroupBiological ImpactReference
C1CyclopropylBroad-spectrum activity
C6/C8FluoroEnhanced DNA gyrase binding

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the propyl group at the C2 position?

  • Methodological Answer : Yield optimization involves:
  • Catalyst screening : KI or phase-transfer catalysts improve alkylation efficiency (e.g., 1,2-dibromopropane with KI in ) .
  • Temperature control : Reflux in aprotic solvents (e.g., DMF at 110°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the propyl-substituted intermediate .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Address discrepancies via:
  • Pharmacokinetic profiling : Measure plasma stability (pH 5.1–5.7, per Pharmacopeial Forum guidelines) and metabolic degradation .
  • Molecular modeling : Compare binding affinity to DNA gyrase using docking studies (e.g., AutoDock Vina) .
  • In vitro-in vivo correlation (IVIVC) : Adjust dosing regimens based on bioavailability assays .

Q. What strategies ensure the compound’s stability during long-term storage?

  • Methodological Answer : Stability protocols include:
  • Storage conditions : Tight containers at controlled room temperature (15–25°C), protected from humidity and light .
  • Degradation monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track oxidation byproducts (e.g., 4-oxo degradation) .
  • Excipient compatibility : Test with common buffers (e.g., phosphate, pH 5.7) to prevent precipitation .

Data Contradiction Analysis

Q. Why do some studies report variable antibacterial potency despite identical substituents?

  • Methodological Answer : Variations arise from:
  • Stereochemical differences : Enantiomers (e.g., S- vs R-configuration at C7) may exhibit divergent activity (see for chiral analogs) .
  • Impurity profiles : Process impurities (e.g., 1-cyclopropyl-6,7-difluoro-8-methoxy derivatives) above 0.1% reduce efficacy .
  • Resistance mechanisms : Efflux pump expression in bacterial strains alters MIC values .

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